6-Methoxychroman-4-on
Übersicht
Beschreibung
6-Methoxychroman-4-one, also known as lucidone, is an organic compound that falls under the category of aromatase inhibitors. It is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .
Molecular Structure Analysis
Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities . Chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis
The complexes Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) with 3-(anilinomethylene)-2-methoxychroman-4-one were synthesized and characterized by elemental analysis, conductivity, infrared and UV–Vis spectroscopy, 1H NMR, X-ray diffraction patterns, magnetic susceptibility, and thermal analysis (TG/DTG/DSC) .Physical And Chemical Properties Analysis
The molecular formula of 6-Methoxychroman-4-one is C10H10O3, and its molecular weight is 178.19 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmazeutisches Forschungs-Ausgangsmaterial
6-Methoxychroman-4-on dient als ein entscheidendes Ausgangsmaterial in der pharmazeutischen Forschung, das die Synthese innovativer Wirkstoffkandidaten für verschiedene Gesundheitszustände ermöglicht .
Verbesserung von Synthesemethoden
Studien konzentrieren sich auf die Verbesserung der Synthesemethoden von 4-Chromanon-Derivaten, einschließlich this compound, um effizientere Produktionsprozesse zu entwickeln .
Forschung zu Alzheimer-Krankheit
Derivate von this compound haben in der Alzheimer-Forschung eine hohe Bindungsaffinität zu Amyloid-Beta-Plaques gezeigt, was auf potenzielle therapeutische Anwendungen hindeutet .
Medizinische Chemie
Chromanon-Derivate, einschließlich derer von this compound, werden in der medizinischen Chemie auf ihre Bioaktivitäten untersucht, was zur Entwicklung neuer Behandlungen führt .
Wirkmechanismus
Target of Action
6-Methoxychroman-4-one, a derivative of Chroman-4-one, is known to exhibit a wide range of pharmacological activities infantum . Another target is Aromatase (CYP19A1), an enzyme involved in steroid hormone biosynthesis .
Mode of Action
It is known that chroman-4-one and its derivatives interact with their targets to modulate various biological activities . For instance, Chroman-4-one analogs inhibit pteridine reductase-1, an enzyme involved in the folate metabolism of parasites .
Biochemical Pathways
6-Methoxychroman-4-one likely affects multiple biochemical pathways due to its diverse biological activities. For instance, by inhibiting pteridine reductase-1, it may disrupt the folate metabolism of parasites, leading to their death . It may also impact the steroid hormone biosynthesis pathway by inhibiting Aromatase (CYP19A1) .
Result of Action
The molecular and cellular effects of 6-Methoxychroman-4-one are likely diverse, given the wide range of biological activities associated with Chroman-4-one and its derivatives . These effects may include antiparasitic activity, as evidenced by the significant inhibition of T. brucei and L. infantum .
Safety and Hazards
Zukünftige Richtungen
Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and potentially lead to the development of new drugs with a wide range of pharmacological activities .
Eigenschaften
IUPAC Name |
6-methoxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIYOSKKKUPTRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404866 | |
Record name | 6-methoxychroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5802-17-5 | |
Record name | 6-methoxychroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 6-methoxychroman-4-one?
A1: 6-Methoxychroman-4-one has the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. While specific spectroscopic data is not provided in the excerpts, researchers commonly utilize NMR, MS, IR, and UV analyses to characterize this compound. [] For example, the presence of characteristic peaks in 1H and 13C NMR spectra can confirm the structure and substitution pattern of the molecule.
Q2: Have any studies explored the potential antifungal activity of 6-methoxychroman-4-one derivatives?
A2: Yes, research indicates that some derivatives of 6-methoxychroman-4-one, specifically 3-(4-methoxybenzylidene)-6-methoxychroman-4-one, exhibit antifungal properties. [] This suggests that modifications to the core structure can impact biological activity and warrant further investigation for potential therapeutic applications.
Q3: What is known about the synthesis of 6-methoxychroman-4-one and its analogs?
A3: Several synthetic approaches to 6-methoxychroman-4-one and its analogs have been reported. One study describes a novel protocol for synthesizing (E)-3-benzylidenechroman-4-ones, which utilizes methyl 3-aryl-3-hydroxy-2-methylenepropanoates derived from Baylis-Hillman adducts. [] This methodology allows for the preparation of various derivatives, including the methyl ether of bonducellin, a naturally occurring compound, and the aforementioned antifungal agent, 3-(4-methoxybenzylidene)-6-methoxychroman-4-one.
Q4: Are there any known natural sources of 6-methoxychroman-4-one?
A4: Yes, 6-methoxychroman-4-one and its derivatives are found in various natural sources. One study isolated 2,2-dimethyl-6-methoxychroman-4-one, along with other benzopyrans, from the basidiomycete fungus Lentinus strigellus when cultivated in specific media. [] This finding highlights the potential of natural product discovery from diverse fungal species.
Q5: Can you elaborate on the structural characteristics of 6-methoxychroman-4-one based on crystallographic data?
A5: X-ray crystallography studies provide insights into the three-dimensional structure of 6-methoxychroman-4-one and its derivatives. In the case of 3-benzylidene-6-methoxychroman-4-one, the dihedral angle between the phenyl ring and the benzene ring of the chromanone moiety is 67.78°. [] The six-membered heterocyclic ring within the chromanone moiety adopts a half-chair conformation. This structural information contributes to understanding the compound's physical and chemical properties.
Q6: Has research explored the inhibition of HMG-CoA reductase using 6-methoxychroman-4-one analogs?
A6: Yes, scientists have synthesized indole and chroman analogs of mevinolin, a known HMG-CoA reductase inhibitor, to assess their inhibitory potential. [] Specifically, the chroman analog incorporating the 6-methoxychroman-4-one structure demonstrated moderate inhibitory activity against HMG-CoA reductase. This suggests that further modifications and optimization of this scaffold could lead to the development of novel HMG-CoA reductase inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.